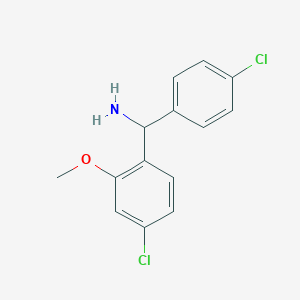

(4-Chloro-2-methoxyphenyl)(4-chlorophenyl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Chloro-2-methoxyphenyl)(4-chlorophenyl)methanamine is an organic compound with the molecular formula C14H13Cl2NO It is characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring, along with a methanamine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methoxyphenyl)(4-chlorophenyl)methanamine typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with 4-chloroaniline in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

(4-Chloro-2-methoxyphenyl)(4-chlorophenyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial Activity

Chlorinated compounds have been extensively studied for their antimicrobial properties. Research indicates that the presence of chlorine atoms in organic molecules often enhances their antibacterial and antifungal activities. For instance, a study highlighted that compounds similar to (4-Chloro-2-methoxyphenyl)(4-chlorophenyl)methanamine exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Pseudomonas aeruginosa . The structure-activity relationship (SAR) analysis revealed that modifications on the aromatic rings could lead to improved potency.

2. Drug Development

The compound's structural features make it a candidate for further exploration in drug development. Chlorinated phenylmethanamines are known for their efficacy in treating conditions such as bacterial infections and certain cancers. The FDA has approved numerous chlorinated drugs, indicating a strong market trend towards these compounds . The ongoing research into new synthetic pathways for related compounds suggests that this compound could be synthesized with enhanced biological activity.

Case Studies

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of chlorinated phenylmethanamines, including derivatives of this compound. The synthesized compounds were evaluated for their antimicrobial properties using minimum inhibitory concentration (MIC) assays. Results showed that certain derivatives exhibited MIC values as low as 5 μM against E. coli, demonstrating the potential of these compounds as effective antimicrobial agents .

Case Study 2: Structure-Activity Relationship Analysis

Another investigation focused on the SAR of chlorinated phenylmethanamines, revealing that the introduction of electron-withdrawing groups significantly increased antibacterial activity. This study emphasized the importance of chlorine substitution in enhancing the biological efficacy of phenylmethanamine derivatives . The findings suggest that further modifications could lead to even more potent compounds.

Environmental Applications

1. Environmental Chemistry

The environmental impact of chlorinated compounds is an area of growing concern. Research into the degradation pathways of this compound can provide insights into its persistence and potential toxicity in ecological systems. Understanding these pathways is crucial for assessing the environmental risks associated with its use in pharmaceuticals and other applications .

2. Material Science

Chlorinated compounds are also explored in material science, particularly for their properties as flame retardants and plasticizers. Research indicates that incorporating such compounds can enhance the thermal stability and mechanical properties of materials . The chemical stability offered by chlorinated structures makes them suitable candidates for various industrial applications.

Mecanismo De Acción

The mechanism of action of (4-Chloro-2-methoxyphenyl)(4-chlorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

(4-Methoxyphenyl)methanamine: Similar structure but lacks the chlorine atoms.

(4-Chlorophenyl)methanamine: Similar structure but lacks the methoxy group.

(4-Chloro-2-hydroxyphenyl)(4-chlorophenyl)methanamine: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

(4-Chloro-2-methoxyphenyl)(4-chlorophenyl)methanamine is unique due to the presence of both chlorine atoms and a methoxy group, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Actividad Biológica

(4-Chloro-2-methoxyphenyl)(4-chlorophenyl)methanamine, also known as a substituted phenylmethanamine, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features two aromatic rings substituted with chlorine and methoxy groups, which influence its reactivity and biological activity. The presence of these substituents can enhance the compound's pharmacological profile by affecting its interaction with biological targets.

| Structural Feature | Description |

|---|---|

| Chlorine Atoms | Increase lipophilicity and can modulate biological activity. |

| Methoxy Group | Enhances solubility and may influence receptor binding. |

Biological Activity

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with chlorine and methoxy groups can display significant antimicrobial effects against various pathogens.

- Antitumor Properties : The compound has been evaluated for its efficacy against tumor cell lines, demonstrating potential in cancer therapy .

- Neuropharmacological Effects : Similar amine compounds have been linked to neuroactive properties, suggesting possible applications in treating neurological disorders .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several chlorinated phenyl compounds. The findings indicated that this compound exhibited notable activity against Gram-positive bacteria, highlighting its potential as an antibacterial agent . -

Antitumor Activity :

In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines. For instance, it showed a significant reduction in cell viability in MCF-7 breast cancer cells, suggesting a mechanism of action that warrants further investigation into its antitumor potential . -

Neuropharmacological Studies :

Research exploring the neuropharmacological effects of similar compounds revealed that they could modulate neurotransmitter systems. This suggests that this compound might have implications for treating conditions like depression or anxiety disorders due to its structural similarities with known psychoactive substances.

Predictive Modeling and Pharmacological Profiles

Computer-aided drug design has been employed to predict the pharmacological profiles of this compound. These models suggest promising interactions with various biological targets:

Propiedades

IUPAC Name |

(4-chloro-2-methoxyphenyl)-(4-chlorophenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO/c1-18-13-8-11(16)6-7-12(13)14(17)9-2-4-10(15)5-3-9/h2-8,14H,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOZOYPFRUWWHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(C2=CC=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.